molecular formula C25H24N2O6 B3711638 3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID

3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID

Cat. No.: B3711638
M. Wt: 448.5 g/mol
InChI Key: IISUJVACVMRGKY-UHFFFAOYSA-N
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Description

3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two 2-(2-methylphenoxy)acetamido groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the acylation of 3,4-diaminobenzoic acid with 2-(2-methylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid: A structurally similar compound with one less acetamido group.

    4-Acetylaminobenzoic acid: Another related compound with different substituents on the benzoic acid core.

Uniqueness

3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its dual acetamido substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-7-3-5-9-21(16)32-14-23(28)26-19-12-11-18(25(30)31)13-20(19)27-24(29)15-33-22-10-6-4-8-17(22)2/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUJVACVMRGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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